molecular formula C5H7BrF2 B2455544 (2-Bromo-1,1-difluoroethyl)cyclopropane CAS No. 1330779-10-6

(2-Bromo-1,1-difluoroethyl)cyclopropane

Cat. No.: B2455544
CAS No.: 1330779-10-6
M. Wt: 185.012
InChI Key: YKPFIWOSZLNOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-1,1-difluoroethyl)cyclopropane is an organic compound with the molecular formula C5H7BrF2 It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2-bromo-1,1-difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1,1-difluoroethyl)cyclopropane typically involves the reaction of cyclopropane with 2-bromo-1,1-difluoroethane under specific conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the substitution reaction. The reaction conditions often include a solvent like tetrahydrofuran (THF) and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1,1-difluoroethyl)cyclopropane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding difluoroethylcyclopropane.

    Oxidation Reactions: Oxidizing agents, such as potassium permanganate, can oxidize the compound to form difluoroacetic acid derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH) in THF at 0-25°C.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at room temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperatures.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Reduction: Formation of difluoroethylcyclopropane.

    Oxidation: Formation of difluoroacetic acid derivatives.

Scientific Research Applications

(2-Bromo-1,1-difluoroethyl)cyclopropane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Bromo-1,1-difluoroethyl)cyclopropane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromine and fluorine atoms in the compound can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropane ring provides structural rigidity, which can affect the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-1,1-difluoroethyl)cyclopropane
  • (2-Iodo-1,1-difluoroethyl)cyclopropane
  • (2-Bromo-1,1-difluoroethyl)cyclobutane

Uniqueness

(2-Bromo-1,1-difluoroethyl)cyclopropane is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties

Properties

IUPAC Name

(2-bromo-1,1-difluoroethyl)cyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2/c6-3-5(7,8)4-1-2-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPFIWOSZLNOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CBr)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.